2,2'-(Perchloro-1,2-phenylene)diacetonitrile

Description

Primary Nomenclature and Registration

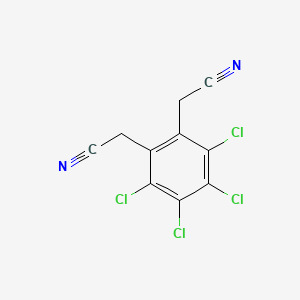

2,2'-(Perchloro-1,2-phenylene)diacetonitrile serves as the primary International Union of Pure and Applied Chemistry nomenclature for this compound. The Chemical Abstracts Service has assigned registry number 60069-96-7 to this substance, providing a unique identifier for chemical databases and regulatory purposes. The compound appears in multiple chemical supplier catalogs under consistent identification parameters, demonstrating its recognition within the scientific community.

Alternative systematic nomenclature includes the descriptor 2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile, which provides a more detailed structural description of the substitution pattern. This nomenclature explicitly indicates the positioning of the tetrachloro substituents and the cyanomethyl groups relative to the benzene ring core structure. The compound has been catalogued in various chemical databases with the MDL number MFCD22200369, facilitating cross-referencing between different chemical information systems.

Database Registration and Identification Codes

The compound maintains registration in PubChem under Compound Identification Number 53446653, providing access to comprehensive structural and property data. This database entry includes detailed molecular descriptors, computed properties, and structural representations that support chemical research and identification efforts. The InChI key WXTXDIOFAZIXOA-UHFFFAOYSA-N provides a standardized molecular identifier that enables precise chemical structure communication across different software platforms and databases.

Properties

IUPAC Name |

2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTXDIOFAZIXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703344 | |

| Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60069-96-7 | |

| Record name | 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of the Synthesis Strategy

The core synthesis method is based on a catalytic coupling reaction (Ullmann reaction), where o-nitrochlorobenzene reacts with a suitable nitrile precursor under nickel catalysis to form the desired diacetonitrile compound. This method is advantageous due to its cost-effectiveness, high reactivity, and relatively straightforward operational conditions.

Preparation Methodology

| Step | Description | Conditions & Notes |

|---|---|---|

| Step 1: Raw Material Weighing | Weigh o-nitrochlorobenzene and nickel catalyst | Catalyst dosage: 10-15% of o-nitrochlorobenzene mass |

| Step 2: Reaction Setup | Add raw materials into a reaction kettle and introduce inert gas (nitrogen) | Inert atmosphere prevents oxidation; nitrogen flow rate typically 0.1 L/min |

| Step 3: Heating and Reaction | Heat to 180-190°C and maintain for 18-20 hours | Ensures sufficient energy for coupling; reaction time critical for yield |

| Step 4: Cooling and Recrystallization | Cool to room temperature, then recrystallize with methanol | Methanol volume: 2-3 times the weight of o-nitrochlorobenzene |

Reaction Conditions and Optimization

- Temperature: 180-190°C, optimal for the Ullmann coupling with nickel catalysts.

- Reaction Time: 18-20 hours to maximize yield.

- Catalyst Loading: 10-15% of the starting o-nitrochlorobenzene, with lower amounts leading to reduced yields.

- Inert Atmosphere: Nitrogen is preferred to prevent oxidative side reactions.

- Recrystallization Solvent: Methanol, with 2-3 times the mass of o-nitrochlorobenzene, ensures high purity of the product.

Data and Yield Analysis

| Example | Raw Material (g) | Catalyst (g) | Reaction Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 100 | 10 | 18 | 88 | Optimal conditions |

| 2 | 100 | 15 | 18 | 86 | Slightly higher catalyst, similar yield |

| Comparative | 100 | 5 | 18 | 82 | Lower catalyst, reduced yield |

The data indicates that increasing catalyst amount within the specified range enhances the yield, while too little catalyst results in lower conversion efficiency.

Research Findings and Literature Support

Research indicates that replacing o-nitroiodobenzene or o-nitrobromobenzene with o-nitrochlorobenzene significantly reduces raw material costs and catalyst consumption. The use of nickel as a catalyst in Ullmann coupling reactions has been well-documented for its efficiency and cost-effectiveness, especially under elevated temperatures and inert atmospheres.

Additional Considerations

- Catalyst Choice: Nickel is preferred due to its affordability and catalytic activity.

- Reaction Environment: An inert nitrogen atmosphere minimizes side reactions.

- Purification: Recrystallization from methanol yields high-purity 2,2'-dinitrobiphenyl, suitable for subsequent syntheses.

Summary of Advantages

- Cost reduction by using o-nitrochlorobenzene.

- Reduced catalyst consumption (10-15% of raw material weight).

- High reaction activity and yield (up to 88%).

- Simplified process with straightforward heating and recrystallization steps.

Chemical Reactions Analysis

2,2’-(Perchloro-1,2-phenylene)diacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenylene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The nitrile groups can undergo oxidation or reduction to form different products.

Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H4Cl2N2

- Molecular Weight : 186.04 g/mol

- Physical State : Solid at room temperature

- Solubility : Moderately soluble in organic solvents

The structure of 2,2'-(Perchloro-1,2-phenylene)diacetonitrile features two cyano groups attached to a perhalogenated biphenyl framework. This unique arrangement contributes to its reactivity and versatility in synthetic applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules.

- Example Reactions :

- Nucleophilic substitution with amines or alcohols.

- Coupling reactions with other aromatic compounds to form polymers or complex organic structures.

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry due to its structural properties that can be modified to enhance biological activity. It can be used as a starting material for synthesizing pharmaceutical agents or as a building block in drug design.

- Case Study : Research has shown that derivatives of chlorinated biphenyls exhibit antimicrobial and antifungal properties, suggesting that this compound could lead to the development of new therapeutic agents.

Material Science

In materials science, this compound can be utilized in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings and adhesives.

- Applications :

- Development of high-performance polymers.

- Use in coatings that require enhanced durability and resistance to environmental factors.

Environmental Considerations

Due to its chlorinated nature, there are environmental concerns associated with the use of this compound. Regulatory frameworks often require thorough assessments of such compounds to evaluate their impact on health and the environment.

Mechanism of Action

The mechanism of action of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile involves its interaction with molecular targets through its nitrile and chlorine groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and context. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2'-(Perchloro-1,2-phenylene)diacetonitrile

- CAS Number : 60069-96-7

- Molecular Formula : C₁₀H₄Cl₄N₂

- Molecular Weight : 306.97 g/mol

- Structure : A benzene ring substituted with two acetonitrile groups (-CH₂CN) at the 1,2-positions and four chlorine atoms (perchlorinated) .

This compound is a chlorinated derivative of 1,2-phenylenediacetonitrile, distinguished by its electron-withdrawing chlorine substituents. It serves as a specialty chemical intermediate in pharmaceuticals, agrochemicals, and advanced materials synthesis .

Comparison with Structural Analogues

Structural and Substituent Variations

Key analogues include:

Key Observations :

- Chlorination: The perchloro derivative’s Cl atoms increase steric hindrance and electron deficiency compared to non-chlorinated analogues like 1,2-phenylenediacetonitrile .

- Substituent Effects: Methoxy groups (in the dimethoxy analogue) enhance electron density, while amino/ester groups (in the diamino derivative) enable hydrogen bonding and derivatization .

- Regioisomerism : The meta-substituted 1,3-phenylene variant exhibits distinct spatial arrangements, altering reactivity and crystal packing .

Physical and Chemical Properties

Key Observations :

- Lipophilicity: The perchloro compound’s Cl atoms significantly increase LogP compared to non-chlorinated analogues, enhancing membrane permeability in biological systems .

- Thermal Stability : Chlorination likely improves thermal stability but may complicate synthesis due to steric effects .

Biological Activity

2,2'-(Perchloro-1,2-phenylene)diacetonitrile (CAS No. 60069-96-7) is a synthetic organic compound notable for its unique structural features and potential biological activities. It has garnered interest in medicinal chemistry due to its possible applications in treating various diseases. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure

The molecular formula of this compound is C10H4Cl4N2. The structure consists of a phenylene core with two cyano groups and four chlorine substituents, which contribute to its chemical reactivity and potential biological effects.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 293.96 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound induced apoptosis in a dose-dependent manner. The mechanisms of action appear to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

A detailed study evaluated the cytotoxic effects of varying concentrations of the compound on MCF-7 cells over 48 hours. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

| 200 | 15 |

This data indicates a clear trend where increased concentrations lead to decreased cell viability, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In vivo studies using murine models of inflammation demonstrated that administration of the compound significantly reduced markers such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The presence of cyano groups may allow the compound to interact with key enzymes involved in cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The chlorinated structure can lead to oxidative stress within cells, triggering apoptotic pathways.

- DNA Interaction : Preliminary studies suggest that the compound may bind to DNA, affecting replication and transcription processes.

Q & A

Q. What are the recommended synthetic routes for 2,2'-(Perchloro-1,2-phenylene)diacetonitrile, and how is structural integrity validated?

The compound can be synthesized via continuous flow systems, which enhance efficiency and scalability. For example, a telescoped process using microreactors achieved 94% conversion in 5 minutes by optimizing temperature and residence time . Structural validation requires nuclear magnetic resonance (NMR) for functional group analysis and X-ray crystallography for unambiguous confirmation of molecular geometry. Single crystals suitable for crystallography are often grown via slow evaporation from dichloromethane-hexane solutions .

Q. Which spectroscopic techniques are most effective for monitoring reactivity in solution-phase reactions involving this compound?

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are critical for tracking electronic transitions during reactions, such as cyanide ion detection via nucleophilic addition . Proton and carbon-13 NMR are essential for real-time monitoring of intermediate formation and bond cleavage events .

Advanced Research Questions

Q. How can experimental designs elucidate the interaction mechanism between diacetonitrile derivatives and analytes like cyanide ions?

A combined approach is recommended:

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions.

- Mechanistic probes : Introduce isotopic labeling (e.g., -cyanide) to trace nucleophilic attack sites via NMR or mass spectrometry.

- Computational validation : Density functional theory (DFT) calculations can map orbital interactions and charge transfer processes, as demonstrated for cyanide-induced inhibition of intramolecular charge transfer (ICT) .

Q. What strategies resolve contradictions in reported detection limits or selectivity profiles of diacetonitrile-based chemosensors?

- Cross-validation : Replicate experiments under standardized conditions (e.g., buffer composition, ionic strength).

- Interference testing : Systematically evaluate selectivity by screening against structurally similar anions (e.g., F, SCN) using fluorescence titrations .

- Limit of detection (LOD) recalculation : Apply the IUPAC-recommended 3σ/slope method to minimize variability from baseline noise .

Q. How do computational methods like DFT enhance understanding of electronic transitions in these derivatives?

DFT calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict spectral shifts upon analyte binding. For example, cyanide addition to the diacetonitrile core disrupts conjugation, lowering the HOMO-LUMO gap and shifting fluorescence emission. Time-dependent DFT (TD-DFT) further correlates experimental UV-Vis peaks with electronic transitions .

Q. What approaches optimize reaction conditions when using this compound as a precursor in heterocyclic synthesis?

- Flow chemistry : Utilize continuous flow reactors to control exothermic reactions and improve heat/mass transfer. For instance, bromination steps in microreactors achieve >90% conversion by tuning residence time and temperature .

- Catalyst screening : Test transition metal catalysts (e.g., Ru-complexes) for cross-coupling reactions, leveraging phosphine ligands to enhance regioselectivity .

Q. How is crystallographic purity validated, and how are twinning or disorder addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.